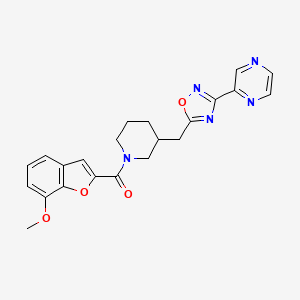

(7-Methoxybenzofuran-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

The compound (7-Methoxybenzofuran-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone features a methanone core bridging a 7-methoxybenzofuran moiety and a piperidine-linked 1,2,4-oxadiazole ring substituted with pyrazine. The pyrazine substituent introduces additional nitrogen atoms, likely improving solubility and target interaction in biological systems.

Properties

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4/c1-29-17-6-2-5-15-11-18(30-20(15)17)22(28)27-9-3-4-14(13-27)10-19-25-21(26-31-19)16-12-23-7-8-24-16/h2,5-8,11-12,14H,3-4,9-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZYLAYHYBIYPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=NC=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-Methoxybenzofuran-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , with the CAS number 1705559-40-5 , is a complex organic molecule that exhibits promising biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is C22H21N5O4 , with a molecular weight of 419.4 g/mol . The structure includes a benzofuran moiety, which is known for its diverse biological properties, and a pyrazine-based oxadiazole that may contribute to its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C22H21N5O4 |

| Molecular Weight | 419.4 g/mol |

| CAS Number | 1705559-40-5 |

Anti-inflammatory Effects

Research indicates that derivatives of benzofuran, including the compound , exhibit significant anti-inflammatory properties. For instance, benzofuran derivatives have been shown to inhibit pro-inflammatory mediators such as tumor necrosis factor (TNF) and interleukins (ILs) in various models. Specifically, compounds similar to this one have demonstrated the ability to reduce levels of C-reactive protein (CRP) and other inflammatory markers in animal studies .

Antioxidant Properties

The antioxidant activity of compounds containing the benzofuran structure has been well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. The incorporation of the pyrazine and oxadiazole groups may enhance these effects by improving the compound's interaction with reactive species .

Anticancer Potential

Preliminary studies suggest that benzofuran derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms often involve modulation of signaling pathways related to cell survival and proliferation . The unique structure of this compound may allow it to target specific cancer types effectively.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Pro-inflammatory Pathways : By blocking key inflammatory cytokines and enzymes (e.g., COX and LOX), the compound can mitigate inflammation.

- Antioxidative Mechanisms : The compound may enhance endogenous antioxidant defenses or directly neutralize free radicals.

- Cell Cycle Arrest and Apoptosis Induction : In cancer cells, it may interfere with cell cycle progression and promote programmed cell death.

Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of benzofuran derivatives in an osteoarthritis model, compounds similar to this one were shown to significantly decrease levels of inflammatory mediators such as RANTES and CRP in serum samples from treated rats . Histopathological examinations confirmed reduced joint inflammation and damage.

Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant potential of related compounds demonstrated that they effectively reduced lipid peroxidation levels in vitro. This suggests their utility in preventing oxidative damage associated with various diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Oxadiazole Substituents

The compound (7-Methoxybenzofuran-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone () differs only in the oxadiazole substituent (o-tolyl vs. pyrazin-2-yl). The pyrazine group’s nitrogen-rich structure may enhance polarity and aqueous solubility compared to the hydrophobic o-tolyl group.

Methanone Derivatives with Heterocyclic Variations

- Thiophene-Pyrazole Methanones (): Compounds such as (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone replace the benzofuran core with thiophene. Thiophene’s lower electron density compared to benzofuran may reduce aromatic interactions, while the cyano and amino groups introduce polarity. These derivatives are synthesized via sulfur-mediated cyclization, contrasting with the target compound’s likely condensation-based route .

- Pyrazoline-Benzodioxol Methanones (): Derivatives like 5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl methanone feature a dihydropyrazoline core instead of piperidine. These compounds exhibit antimicrobial activity, suggesting the target compound’s methanone scaffold could be explored for similar applications .

- Benzofuranone-Pyrazole Derivatives (): The compound (3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one lacks the oxadiazole-piperidine chain but shares the benzofuran core.

Influence of Substituents on Pharmacological Properties

Q & A

Q. Q1. What synthetic methodologies are recommended for constructing the multi-heterocyclic framework of this compound?

Answer: The synthesis involves multi-step pathways integrating heterocyclic coupling reactions. Key steps include:

- Oxadiazole formation : Condensation of amidoximes with carboxylic acid derivatives under microwave-assisted conditions for improved regioselectivity .

- Piperidine functionalization : Alkylation of the piperidine nitrogen using a bromomethyl-oxadiazole intermediate in anhydrous DMF with K₂CO₃ as a base .

- Benzofuran coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 7-methoxybenzofuran moiety .

Optimization : Solvent choice (e.g., DMF vs. THF) significantly impacts reaction kinetics and purity. Microwave synthesis reduces side products compared to traditional thermal methods .

Q. Q2. How can the structural features of this compound be elucidated to confirm its identity?

Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and 2D spectra (e.g., HSQC, HMBC) to resolve methoxybenzofuran, oxadiazole, and pyrazine proton environments .

- X-ray crystallography : Use SHELXL for small-molecule refinement to determine bond lengths/angles, particularly for the oxadiazole-piperidine linkage .

- HRMS : Confirm molecular formula (e.g., C₂₃H₂₂N₅O₄) with <2 ppm error .

Advanced Research Questions

Q. Q3. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological activity?

Answer: Design analogs with systematic substitutions and evaluate activity against target proteins (e.g., kinases, GPCRs):

- Pyrazine modifications : Replace pyrazine with pyridine or pyrimidine to assess π-π stacking effects .

- Oxadiazole bioisosteres : Substitute 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole to probe metabolic stability .

- Piperidine substituents : Introduce methyl or fluoro groups to study steric/electronic effects on target binding .

Methodology : - Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., PDB: 4ZUD) .

- In vitro assays : Screen analogs for IC₅₀ values in enzyme inhibition assays (e.g., fluorescence polarization) .

Q. Table 1: SAR Trends in Analogous Compounds

| Structural Modification | Biological Activity Trend | Reference |

|---|---|---|

| Pyrazine → Pyridine | Reduced kinase inhibition (~40%) | |

| Oxadiazole → Triazole | Improved metabolic stability (t₁/₂ +2h) | |

| Piperidine N-methylation | Enhanced blood-brain barrier penetration |

Q. Q4. How can researchers resolve contradictions in biological activity data across similar compounds?

Answer: Contradictions often arise from assay variability or structural nuances. Mitigation strategies:

- Assay standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) .

- Metabolite profiling : Identify active metabolites via LC-MS to explain discrepancies in IC₅₀ values .

- Crystallographic validation : Compare target-bound vs. unbound structures to confirm binding modes (e.g., SHELX-refined PDB files) .

Q. Q5. What strategies are effective for optimizing the compound’s pharmacokinetic properties?

Answer: Focus on logP, solubility, and metabolic stability:

- logP adjustment : Introduce polar groups (e.g., -OH, -SO₃H) on the benzofuran ring to reduce hydrophobicity .

- Solubility enhancement : Formulate as a hydrochloride salt via reaction with HCl in ethanol .

- Metabolic stability : Replace labile groups (e.g., methylene oxadiazole → trifluoromethyl) to block CYP450 oxidation .

Experimental validation : - HPLC-PDA : Monitor in vitro microsomal stability (t₁/₂ >60 min preferred) .

- Plasma protein binding : Use equilibrium dialysis to assess % binding (target <95%) .

Q. Q6. How can researchers validate target engagement in cellular models?

Answer: Employ orthogonal approaches:

- Cellular thermal shift assay (CETSA) : Confirm target stabilization upon compound treatment .

- Fluorescent probes : Synthesize a BODIPY-labeled analog for confocal imaging of intracellular target localization .

- Knockout/knockdown models : Use CRISPR-Cas9 to validate target-specific effects in HEK293 or HeLa cells .

Q. Q7. What computational tools are recommended for predicting off-target interactions?

Answer:

- PharmaDB screening : Use similarity-based algorithms (Tanimoto coefficient >0.85) to predict off-target kinases .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability to non-target proteins .

- Deep learning models : Employ DeepAffinity or DeepDTA to predict binding affinities for GPCRs and ion channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.